Gentamycin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H36N4O10 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3S,4R,5R)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17+,18-/m0/s1 |
InChI Key |
LKKVGKXCMYHKSL-LLZRLKDCSA-N |
SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Isomeric SMILES |
CN[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Synonyms |
gentamicin A gentamicin A1 of gentamicin A gentamicin A2 of gentamicin A gentamicin A3 of gentamicin A gentamicin A4 of gentamicin A |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
Gentamicin A is primarily used to treat infections caused by aerobic gram-negative bacteria. Its clinical applications are broad and include:
-
Infectious Diseases : Effective against infections due to Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various other gram-negative organisms. It is commonly prescribed for:
- Bacterial septicemia
- Meningitis
- Urinary tract infections
- Respiratory tract infections
- Bone and soft tissue infections
- Endocarditis
- Combination Therapy : Gentamicin is often used in combination with beta-lactam antibiotics to enhance efficacy against mixed infections. This combination allows gentamicin to penetrate bacterial cells more effectively by disrupting the cell wall, facilitating its action on the ribosomal targets within the bacteria .
- Off-Label Uses : Beyond FDA-approved indications, gentamicin has been utilized for treating conditions such as:
Research Applications
In addition to its clinical uses, gentamicin A has significant applications in research:
- Cell Culture : Due to its antibacterial properties, gentamicin is frequently used in tissue and cell culture to prevent contamination. Its heat stability allows it to remain effective even after autoclaving, making it suitable for preparing microbiological growth media .
- Development of Antibacterial Materials : Recent studies have focused on incorporating gentamicin into nanofibrous scaffolds for use in surgical settings. These materials aim to reduce postoperative complications by providing localized antibacterial effects .
Case Studies and Findings
Several studies have highlighted the effectiveness and versatility of gentamicin A:
- Clinical Effectiveness : A study indicated that gentamicin remains a critical option for treating complicated urinary tract infections, particularly when resistance patterns are considered .
- Innovative Applications : Research has demonstrated that gentamicin-loaded materials can significantly reduce infection rates in surgical procedures, showcasing its potential in preventive medicine .
- Resistance Management : Ongoing investigations emphasize the importance of using gentamicin judiciously to mitigate the development of resistant bacterial strains, ensuring continued efficacy in clinical settings .
Comparison with Similar Compounds
Table 1: Mechanism of Action Comparison
| Compound | Target Site | Primary Effect on Translation | Class |
|---|---|---|---|
| Gentamicin A | 16S rRNA (A-site) | Mistranslation, ribosome stall | Aminoglycoside |
| Streptomycin | 16S rRNA (decoding center) | Misreading, stalling | Aminoglycoside |
| Spectinomycin | 16S rRNA (helices 34/18) | Translocation inhibition | Aminoglycoside |
| Chloramphenicol | 23S rRNA | Peptidyltransferase inhibition | Non-aminoglycoside |
Antimicrobial Susceptibility Profiles
Gentamicin demonstrates superior susceptibility rates compared to other antibiotics in clinical isolates:
Table 2: Susceptibility Rates of Clinical Isolates
| Pathogen | Gentamicin | Vancomycin | Chloramphenicol | Streptomycin |
|---|---|---|---|---|
| S. typhi | 100% | 11.2% | 100% | 100% |
| Klebsiella spp. | 100% | 0% | 94.4% | 100% |
These data underscore gentamicin’s reliability against beta-lactam-resistant and multi-drug-resistant strains .
Therapeutic Efficacy in Wound Healing
In a 2020 study, topical gentamicin demonstrated wound healing rates comparable to the organoselenium compound ebselen (42.43 ± 5.54 vs. 44.43 ± 5.41; P > 0.05), both outperforming PBS controls (33.56 ± 6.12) .
Table 3: Wound Healing Rates in Rat Models
| Treatment | Healing Rate (%) | Significance vs. Control |
|---|---|---|
| Ebselen | 44.43 ± 5.41 | P < 0.01 |
| Gentamicin | 42.43 ± 5.54 | P < 0.01 |
| PBS | 33.56 ± 6.12 | — |
Structural Comparisons with Analogues
The gentamicin complex comprises multiple variants (e.g., C1, C2, A), with minor structural differences impacting biological activity:
Key Structural Features :
- Gentamicin A contains a purpurosamine ring and garosamine moiety, critical for rRNA interaction.
- Modifications in hydroxyl or methyl groups (e.g., in C1 vs. A) alter pharmacokinetics and target affinity .
Q & A
Q. Table 1: Key Parameters for this compound Synthesis
| Parameter | Optimal Condition | Reference Technique |
|---|---|---|
| Fermentation Temperature | 28–30°C | Batch bioreactor |
| Purification Method | Ion-exchange → HPLC | C18 column, 0.1% TFA |
| Structural Validation | NMR (/), ESI-MS | Bruker Avance III |
Advanced: How can researchers resolve contradictions in reported MIC values for this compound across bacterial strains?
Methodological Answer:
Discrepancies in minimum inhibitory concentrations (MICs) often stem from variability in experimental conditions. A systematic approach includes:
- Standardized Assays : Adopt CLSI guidelines (e.g., broth microdilution with Mueller-Hinton agar) to ensure consistency in bacterial inoculum size (5 × 10 CFU/mL) and incubation time (18–24 hrs) .
- Strain-Specific Analysis : Segment data by bacterial species (e.g., Pseudomonas aeruginosa vs. E. coli) and resistance profiles (e.g., β-lactamase producers) to identify confounding factors .
- Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to account for heterogeneity .
Basic: What in vitro assays are most effective for evaluating this compound’s antibacterial activity?
Methodological Answer:
Prioritize assays balancing throughput and accuracy:
- Time-Kill Curves : Measure bactericidal activity at 0–24 hours using serial dilutions (0.5–128 µg/mL) and plate counting .
- Checkboard Synergy Testing : Combine this compound with β-lactams (e.g., ceftazidime) at sub-MIC concentrations to calculate fractional inhibitory concentration (FIC) indices .
- Biofilm Disruption : Use crystal violet staining in 96-well plates to quantify biofilm biomass reduction under static conditions .
Advanced: What statistical approaches are recommended for analyzing synergistic effects in this compound combination therapies?
Methodological Answer:
- Response Surface Methodology (RSM) : Model dose-response interactions using central composite design to optimize drug ratios .
- Machine Learning : Apply random forest algorithms to predict synergy scores based on bacterial genomic features (e.g., efflux pump expression) .
- Power Analysis : Ensure sample sizes (n ≥ 30 per group) to detect ≥20% synergy enhancement with α = 0.05 and β = 0.2 .
Basic: How to design a study investigating this compound’s mechanism of action against Gram-negative bacteria?
Methodological Answer:
- Hypothesis-Driven Design : Frame the research question using PICO (Population: Gram-negative pathogens; Intervention: this compound; Comparison: Untreated controls; Outcome: Ribosomal binding efficiency) .
- Ribosomal Binding Assays : Use H-labeled this compound to quantify binding to 30S ribosomal subunits via scintillation counting .
- Electron Microscopy : Visualize ribosomal distortion in treated vs. untreated Klebsiella pneumoniae .
Advanced: What methodologies optimize detection of this compound resistance genes in microbial populations?
Methodological Answer:
- Whole-Genome Sequencing (WGS) : Screen for aac(6')-Ib and armA genes using Illumina NovaSeq with ≥30x coverage .
- Functional Metagenomics : Clone genomic DNA from environmental samples into E. coli libraries and select for resistance via agar plates containing 8 µg/mL this compound .
- CRISPR Interference : Knock down putative resistance genes and measure MIC shifts to confirm phenotypic impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
